N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic acetamide derivative characterized by a pyrrole core linked to a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is substituted with a 4-methylphenyl group, while the acetamide side chain incorporates a 2,3-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15-9-11-18(12-10-15)22-25-23(29-26-22)20-8-5-13-27(20)14-21(28)24-19-7-4-6-16(2)17(19)3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDKFGROWFGEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. For instance, derivatives containing oxadiazole rings have shown promising results against various cancer cell lines. In one study, compounds with similar structures exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types including SNB-19 and OVCAR-8 . This suggests that the oxadiazole component may play a crucial role in enhancing anticancer activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated in relation to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Studies have demonstrated that related compounds can inhibit key enzymes like α-glucosidase and acetylcholinesterase . The presence of the oxadiazole and pyrrole moieties may contribute to this inhibitory action, making it a candidate for further development as a therapeutic agent.
Anti-inflammatory Properties
In silico studies have suggested that compounds with similar structural features may act as inhibitors of inflammatory pathways. For example, molecular docking studies indicated that certain derivatives could inhibit the enzyme lipoxygenase (5-LOX), which is involved in inflammatory responses . This opens avenues for exploring this compound as a potential anti-inflammatory agent.
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + Carboxylic Acid | Oxadiazole Intermediate |
| 2 | Cyclization | α-Haloketone + Primary Amine | Pyrrole Intermediate |
| 3 | Coupling | Oxadiazole + Pyrrole + Acetamide | Final Product |
Case Studies
Several case studies have documented the biological activity of compounds related to this compound:
Case Study 1: Anticancer Activity
A study published in ACS Omega demonstrated that derivatives with similar structures showed significant anticancer activity across multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Enzyme Inhibition
Research highlighted in SciELO showed that specific derivatives inhibited α-glucosidase effectively, suggesting potential applications in managing T2DM . This finding underscores the relevance of such compounds in therapeutic contexts.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The oxadiazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
1,2,4-Oxadiazole vs. Thiazole and Triazole
The 1,2,4-oxadiazole ring in the target compound contrasts with thiazole or triazole moieties in analogs. For instance:
- N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) features a thiazole ring, which enhances electron-withdrawing effects compared to 1,2,4-oxadiazole.
- 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide (540498-73-5) incorporates a triazole ring, which offers greater hydrogen-bonding capacity and conformational flexibility compared to rigid oxadiazole systems .
Substituent Effects
Aromatic and Alkyl Substituents
- The 2,3-dimethylphenyl group in the target compound may enhance lipophilicity compared to simpler phenyl substituents, as seen in N-(4-methylphenyl)acetamide derivatives (e.g., 540498-18-8). However, steric hindrance from the dimethyl groups could reduce binding affinity to planar active sites .
Stereochemical Considerations
Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) highlight the importance of stereochemistry in pharmacological activity.
Pharmacological Implications of Structural Differences
Binding Affinity and Selectivity
- 1,2,4-Oxadiazole-containing compounds are known to interact with kinases and GPCRs due to their ability to mimic peptide bonds. However, the absence of a sulfur or nitrogen donor atom (as in thiazoles/triazoles) may limit metal coordination, a key mechanism in enzyme inhibition .
- Methylphenyl substituents (as in the target compound) may improve blood-brain barrier penetration compared to polar groups like -NO₂ (e.g., 1765-10-2/2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide) .
Metabolic Stability
- The pyrrole-oxadiazole linkage in the target compound is less prone to oxidative metabolism than pyrrole-thiazole systems (e.g., Compound 41), which may be susceptible to cytochrome P450-mediated degradation .
Data Tables
Table 1: Structural Comparison of Acetamide Derivatives
Table 2: Hypothetical Pharmacokinetic Properties*
| Compound | logP (Predicted) | Metabolic Stability | BBB Penetration Potential |
|---|---|---|---|
| Target Compound | 3.8 | Moderate | High |
| Compound 41 | 2.5 | Low | Moderate |
| 540498-73-5 | 4.2 | High | Low |
*Based on structural analogs and computational models .
Research Findings and Limitations
- Evidence Gaps: Direct in vitro or in vivo data for the target compound are absent in available literature.
- Contradictions : While methyl groups generally enhance lipophilicity, excessive steric bulk (e.g., 2,3-dimethylphenyl) could counteract benefits by reducing target engagement .
Biological Activity
N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethylphenyl group, a pyrrole ring, and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.
Molecular Formula
- C : 25
- H : 23
- N : 3
- O : 2
Anticancer Activity
Research has highlighted the potential anticancer properties of compounds containing the oxadiazole moiety. A study indicated that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .
Efficacy Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | CaCo-2 | 15.7 |
| N-(2,3-dimethylphenyl)-2-{...} | Various | TBD |
The biological activity of N-(2,3-dimethylphenyl)-2-{...} is attributed to its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on:
- Histone Deacetylases (HDACs) : These enzymes play a crucial role in cancer cell proliferation and survival.
- Carbonic Anhydrase (CA) : Inhibition of CA can disrupt tumor growth and metastasis .
Anti-inflammatory and Analgesic Properties
In addition to anticancer effects, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties. The oxadiazole derivatives have been noted for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical mediators in inflammatory processes .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer efficacy of N-(2,3-dimethylphenyl)-2-{...} against a panel of eleven cancer cell lines. The compound exhibited varying degrees of cytotoxicity with an average IC50 value around 20 µM across different lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Study 2: In Vivo Toxicity Assessment
In vivo assessments were conducted using murine models to evaluate toxicity levels. The median effective dose (ED50) was established at approximately 25 mg/kg with observed side effects including mild gastrointestinal disturbances at higher doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
